1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 900892-46-8
Cat. No.: VC4964439
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900892-46-8 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.471 |
| IUPAC Name | 6-benzyl-N-butyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O2/c1-3-4-12-24-22(28)19-13-18-21(26(19)15-17-8-6-5-7-9-17)25-20-11-10-16(2)14-27(20)23(18)29/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,28) |
| Standard InChI Key | MXVXVAVAGCYRIM-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Introduction
1-Benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's intricate structure incorporates multiple functional groups, contributing to its chemical properties and biological activity.
Synthesis and Characterization
The synthesis of 1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves several key steps, including the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core and subsequent modification with benzyl and butyl groups. The specific reagents and reaction conditions can vary based on the desired derivatives being synthesized.
Biological Activities
This compound has been investigated for its diverse biological activities, including anticancer potential. Molecular docking studies suggest that it may inhibit key proteins involved in cancer pathways, highlighting its potential therapeutic applications in oncology.
Research Findings and Applications
Research on 1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is ongoing, with a focus on its pharmacological properties and potential therapeutic applications. The compound's unique structure and biological activities make it a valuable subject for studies in medicinal chemistry, particularly in the development of new drugs targeting cancer and other diseases.
Future Directions
Future research should focus on further elucidating the compound's mechanism of action and exploring its potential in clinical settings. Additionally, synthesizing derivatives with modified functional groups could enhance its biological activity and therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume